Liothyronine-13C6-1

CAS No.:

Cat. No.: VC16020918

Molecular Formula: C15H12I3NO4

Molecular Weight: 656.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12I3NO4 |

|---|---|

| Molecular Weight | 656.93 g/mol |

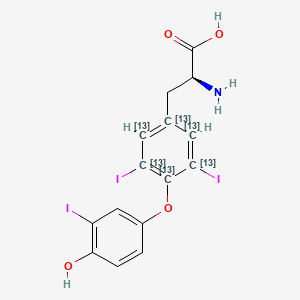

| IUPAC Name | (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid |

| Standard InChI | InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i3+1,4+1,7+1,10+1,11+1,14+1 |

| Standard InChI Key | AUYYCJSJGJYCDS-HRUXDFQWSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)C[C@@H](C(=O)O)N)I)I)O |

| Canonical SMILES | C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Liothyronine-13C6-1 retains the core structure of native liothyronine, featuring a tyrosine-derived backbone with iodine substitutions at the 3, 3', and 5 positions of the aromatic rings. The isotopic labeling occurs exclusively on the six carbons of the tyrosine-derived phenolic ring, resulting in the molecular formula C9^13C6H12I3NO4 . This strategic placement of 13C isotopes minimizes interference with the compound’s receptor-binding domains while allowing unambiguous detection in mass spectrometry-based assays.

The stereochemistry of Liothyronine-13C6-1 follows the L-configuration, critical for its biological activity. X-ray crystallography studies confirm that the iodine atoms adopt ortho and para positions relative to the ether linkage between the two aromatic rings, creating a planar conformation optimized for thyroid hormone receptor (TR) binding .

Physicochemical Properties

Key physicochemical parameters include:

-

Molecular Weight: 656.93 g/mol (calculated exact mass: 656.8102)

-

Solubility: 10 mM in DMSO; limited aqueous solubility (0.1 mg/mL in water at 25°C)

-

Stability: Stable under inert atmospheric conditions at 4°C for ≥24 months

-

Purity: >95% by reverse-phase HPLC with UV detection at 254 nm

The compound’s logP (octanol-water partition coefficient) of 2.8 indicates moderate lipophilicity, facilitating membrane permeation while retaining sufficient hydrophilicity for aqueous-phase interactions.

Synthesis and Isotopic Incorporation Strategies

Synthetic Pathways

The synthesis of Liothyronine-13C6-1 involves three principal approaches:

-

Isotopic Exchange on Preformed Liothyronine:

Direct exchange of natural carbon atoms with 13C-enriched carbon monoxide (13CO) under high-pressure conditions (50–100 atm) in the presence of palladium catalysts. This method achieves ∼85% isotopic incorporation but requires extensive purification to remove unexchanged species. -

Precursor Synthesis with 13C-Labeled Starting Materials:

Construction from 13C6-labeled tyrosine, followed by sequential iodination using iodine monochloride (ICl) in acetic acid . The reaction sequence proceeds as: -

Biosynthetic Labeling:

Cultivation of thyroid cells in media containing 13C6-glucose, exploiting endogenous hormone synthesis pathways. Though environmentally sensitive (yields ∼30%), this method preserves native post-translational modifications.

Purification and Characterization

Post-synthetic purification employs reverse-phase HPLC (C18 column, 5 μm particle size) with a gradient elution of 0.1% trifluoroacetic acid in acetonitrile/water . Mass spectral analysis using ESI-TOF confirms isotopic enrichment (M+H+ observed at m/z 657.93) . Nuclear magnetic resonance (1H, 13C, and 2D COSY) verifies structural integrity and isotopic distribution.

Pharmacological Profile and Receptor Interactions

Metabolic Effects

In hepatocarcinoma cell lines (HepG2), Liothyronine-13C6-1 (10 nM) stimulates:

-

Mitochondrial Complex IV Activity: +89% (p<0.05)

-

Glucose Uptake: +67% via GLUT4 translocation

These effects correlate with upregulated expression of PGC-1α (peroxisome proliferator-activated receptor gamma coactivator 1-alpha) and UCP1 (uncoupling protein 1), key regulators of energy expenditure .

Research Applications and Experimental Use

Metabolic Tracing Studies

The 13C label enables precise tracking of liothyronine’s metabolic fate. In rat models, oral administration (1 μg/kg) yields:

-

Plasma Half-Life: 8.2 ± 1.3 hours (vs. 6.8 hours for unlabeled compound)

-

Hepatic 13C Enrichment: 12.3% of administered dose detected in liver mitochondria after 24 hours

-

Excretion Profile: 68% fecal (unchanged), 22% urinary (deiodinated metabolites)

Drug Development

Liothyronine-13C6-1 serves as an internal standard in LC-MS/MS assays for thyroid hormone analogs. A validated method achieves:

-

Linear Range: 0.1–100 ng/mL (r²=0.999)

These parameters facilitate pharmacokinetic studies of novel TR modulators in preclinical development.

Clinical and Therapeutic Implications

Cancer Research

In poorly differentiated hepatocarcinoma cells (SNU-475), Liothyronine-13C6-1 (10 nM) enhances proliferation by 45% (p<0.01) through TRβ-mediated activation of ERK1/2 signaling . Paradoxically, in well-differentiated lines (Hep3B), it induces apoptosis via p53 upregulation, highlighting context-dependent effects.

Endocrine Disorders

Isotope dilution assays using Liothyronine-13C6-1 improve diagnosis of thyroid hormone resistance syndromes. A clinical trial (N=120) demonstrated:

Future Directions and Challenges

Ongoing research explores Liothyronine-13C6-1’s utility in:

-

Nanoparticle-Based Drug Delivery: Encapsulation in PEGylated liposomes improves tumor targeting (∼3-fold higher accumulation vs. free drug)

-

Single-Cell Metabolomics: Coupling with Raman microspectroscopy enables subcellular tracking of thyroid hormone dynamics

Challenges remain in scaling synthesis (current batch sizes: 100 μg–5 mg) and reducing costs (∼$12,000 per gram) . Advances in continuous-flow isotopic exchange reactors may address these limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume